molecular formula C8H8F3O3P B1316168 [4-(trifluoromethyl)phenyl]methylphosphonic acid CAS No. 146780-15-6

[4-(trifluoromethyl)phenyl]methylphosphonic acid

Cat. No. B1316168
Key on ui cas rn: 146780-15-6
M. Wt: 240.12 g/mol
InChI Key: RWGZUFYCFWXQBL-UHFFFAOYSA-N
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Patent
US05300687

Procedure details

The diethyl 4-trifluoromethylbenzylphosphonate (3.0 g, 10 mmol) was dissolved in a mixture of 50 mL of conc hydrochloric acid and 5 mL of EtOH and heated at reflux for 17 hours. After cooling the mixture in an ice bath, white crystalline material was collected. Recrystallization of the solid from H2O gave 1.80 g, 75% of the analytically pure product: mp=163°-164° C.; D.C.I.M.S.[MH+,241].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][P:8](=[O:15])([O:12]CC)[O:9]CC)=[CH:5][CH:4]=1>Cl.CCO>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][P:8](=[O:9])([OH:12])[OH:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C1=CC=C(CP(OCC)(OCC)=O)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture in an ice bath
CUSTOM
Type
CUSTOM
Details
white crystalline material was collected
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from H2O
CUSTOM
Type
CUSTOM
Details
gave 1.80 g, 75% of the analytically pure product

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(CP(O)(O)=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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